molecular formula C10H12O4 B13389122 (2S,3R)-Methyl 2,3-dihydroxy-3-phenylpropanoate

(2S,3R)-Methyl 2,3-dihydroxy-3-phenylpropanoate

Cat. No.: B13389122
M. Wt: 196.20 g/mol
InChI Key: IXDRYSIPXMREGK-UHFFFAOYSA-N
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Description

(2S,3R)-Methyl 2,3-dihydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H12O4. It is a chiral molecule with two stereocenters, making it an important compound in stereochemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Methyl 2,3-dihydroxy-3-phenylpropanoate typically involves the esterification of benzenepropanoic acid derivatives. One common method is the reaction of benzenepropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Methyl 2,3-dihydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of benzenepropanoic acid derivatives.

    Reduction: Formation of (2S,3R)-2,3-dihydroxy-3-phenylpropanol.

    Substitution: Formation of various ethers and esters depending on the substituent used.

Scientific Research Applications

(2S,3R)-Methyl 2,3-dihydroxy-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various materials.

Mechanism of Action

The mechanism of action of (2S,3R)-Methyl 2,3-dihydroxy-3-phenylpropanoate depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-Methyl 2,3-dihydroxy-3-phenylpropanoate: The enantiomer of the compound with opposite stereochemistry.

    Methyl 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate: A derivative with a methoxy group on the phenyl ring.

    Ethyl 2,3-dihydroxy-3-phenylpropanoate: An analog with an ethyl ester group instead of a methyl ester.

Uniqueness

(2S,3R)-Methyl 2,3-dihydroxy-3-phenylpropanoate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in chemical and biological systems. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other fine chemicals.

Properties

IUPAC Name

methyl 2,3-dihydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRYSIPXMREGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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